S-Allyl-L-cysteine

Neuroprotection ER stress Calpain inhibition

SAC is the preferred organosulfur for ER stress-driven neuroprotection, outperforming NAC via a calpain-inhibitory mechanism neither NAC nor L-cysteine shares. Key advantages: • Calpain inhibition protects against Aβ- and tunicamycin-induced neuronal death with pathway selectivity. • Negligible CYP inhibition (IC50 > 1 mM across 5 major isoforms) eliminates drug-drug interaction confounding vs. allicin's 21-45% CYP1A2/3A4 suppression. • >90% oral bioavailability with 12 h elimination half-life enables once-daily dosing in vivo. • 12-month ambient stability ensures consistent exposure in long-term dietary protocols.

Molecular Formula
Molecular Weight 161.22
CAS No. 49621-03-6
Cat. No. B613194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Allyl-L-cysteine
CAS49621-03-6
Molecular Weight161.22
Structural Identifiers
SMILESC=CCSCC(C(=O)O)N
InChIInChI=1S/C6H11NO2S/c1-2-3-10-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly

Structure & Identifiers


Interactive Chemical Structure Model





S-Allyl-L-cysteine (CAS 49621-03-6): A Structurally Distinct Organosulfur Amino Acid from Aged Garlic with Differentiated Pharmacological Selectivity


S-Allyl-L-cysteine (SAC; CAS 49621-03-6), also designated 21593-77-1 for the L-enantiomer, is an S-hydrocarbyl-L-cysteine derivative in which the thiol hydrogen of L-cysteine is replaced by a prop-2-enyl (allyl) group [1]. SAC is the most abundant water-soluble organosulfur compound in aged garlic extract (AGE), reaching concentrations up to 7.2 mg/g after prolonged aging [2]. Unlike the highly reactive and unstable allicin found in fresh garlic, SAC is chemically stable, odorless, and exhibits high oral bioavailability (>90% in preclinical models) [3]. Its biological profile encompasses neuroprotection, antioxidant activity, anti-glycation effects, and cholesterol synthesis inhibition, each mediated through mechanisms that are at least partially distinct from those of its closest structural analogs, including N-acetylcysteine (NAC), S-ethyl cysteine (SEC), S-propyl cysteine (SPC), and allicin [1][2].

Why S-Allyl-L-cysteine Cannot Be Interchanged with N-Acetylcysteine, Allicin, or Other S-Alkyl Cysteines in Research and Formulation


Superficial structural similarity among sulfur-containing amino acids and garlic-derived organosulfur compounds masks critical pharmacological, metabolic, and physicochemical differences that preclude generic substitution. N-Acetylcysteine (NAC), widely used as a clinical antioxidant and mucolytic, operates primarily via direct ROS scavenging and glutathione replenishment; however, SAC's neuroprotective action against endoplasmic reticulum (ER) stress proceeds through calpain inhibition—a mechanism neither NAC nor L-cysteine shares [1]. Allicin, the signature thiosulfinate of crushed raw garlic, potently inhibits CYP1A2 and CYP3A4 (21–45% at 0.03 mM), raising significant drug-drug interaction risk, whereas SAC exhibits negligible CYP inhibition (IC50 > 1 mM across five major human isoforms) [2]. Furthermore, among the S-alk(en)yl cysteine series (SAC, SEC, SPC), only SAC further suppresses HMG-CoA reductase through sulfhydryl oxidation, providing a distinct anti-cholesterogenic mechanism absent in its ethyl and propyl homologs [3]. Even within the same study, rank-order efficacy differs by endpoint: SEC outperforms SAC on IL-6 and TNF-α suppression, while SAC outperforms SEC on collagen-α1 and TGF-β1 suppression [4]. These divergent pharmacological signatures mean that procurement decisions based on in-class assumptions will yield non-equivalent experimental outcomes.

S-Allyl-L-cysteine (CAS 49621-03-6): Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


Calpain-Dependent Neuroprotection Against ER Stress: SAC Restores Neuronal Survival Whereas NAC and L-Cysteine Do Not

In cultured rat hippocampal neurons (HPNs) challenged with the ER stress inducer tunicamycin, SAC (1 mM) reversibly restored neuronal survival and enhanced degradation of the calpain substrate α-spectrin. In contrast, equimolar concentrations of N-acetylcysteine (NAC) and L-cysteine (CYS) failed to protect HPNs. In cell-free in vitro assays, SAC concentration-dependently suppressed both μ- and m-calpain activities, whereas CYS and NAC produced no calpain inhibition [1]. Additionally, SAC (1 mM) reversed the inhibitory effect of the Ca²⁺-site calpain antagonist PD150606 at supramaximal concentration (100 μM), indicating that SAC interacts with the Ca²⁺-binding domain of calpain—a mechanism entirely absent in NAC [1].

Neuroprotection ER stress Calpain inhibition Neuronal survival

Singlet Oxygen (¹O₂) Scavenging: SAC Outperforms Lipoic Acid and Glutathione in a Direct Head-to-Head In Vitro Comparison

In a comprehensive in vitro ROS/RNS scavenging panel, SAC scavenged singlet oxygen (¹O₂) with an IC50 of 1.93 ± 0.27 mM, demonstrating greater efficiency than both reference compounds, lipoic acid and glutathione (GSH) [1]. For hypochlorous acid (HOCl), SAC showed comparable scavenging potency to lipoic acid (SAC IC50 = 2.86 ± 0.15 mM). For superoxide anion (O₂⁻), SAC (IC50 = 14.49 ± 1.67 mM) was less potent than NAC (IC50 = 3.39 ± 0.14 mM), establishing SAC's ROS scavenging profile as complementary rather than uniformly superior—a critical distinction for experimental design [1]. The full IC50 dataset (mean ± SEM, mM): O₂⁻ 14.49 ± 1.67; H₂O₂ 68 ± 1.92; •OH 0.68 ± 0.06; ¹O₂ 1.93 ± 0.27; HOCl 2.86 ± 0.15; ONOO⁻ 0.80 ± 0.05 [1].

Reactive oxygen species Singlet oxygen Antioxidant In vitro scavenging

Rank-Order Preventive Potency in CCl₄-Induced Pulmonary Fibrosis: SAC > NAC > L-Cysteine at Dose-Normalized Comparison

In a Wistar rat model of CCl₄-induced interstitial pulmonary fibrosis (CCl₄ 0.5 mL/kg i.p. twice weekly for 8 weeks), SAC (50, 100, or 200 mg/kg/day p.o.), NAC (200 or 600 mg/kg/day p.o.), and L-cysteine (CYS, 600 mg/kg/day p.o.) were compared directly. SAC dose-dependently and significantly attenuated CCl₄-induced systemic inflammation and lung fibrosis, reducing plasma TGF-β, lipid peroxides, AST, and ALT. The rank order of preventive potency was SAC > NAC > CYS according to their applied doses, with SAC achieving significant protection at doses as low as 50 mg/kg whereas CYS required 600 mg/kg to produce any attenuation [1]. SAC also inhibited the decrease of thiol levels, the increase of iNOS expression, leukocyte infiltration, and ROS generation in lungs [1].

Pulmonary fibrosis Hepatoprotection In vivo efficacy Carbon tetrachloride

Superior Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) and Absence of LBP Elevation: SAC vs. NAC at Equipotent Dosing

In a myelin oligodendrocyte glycoprotein (MOG)-induced EAE mouse model of multiple sclerosis, two doses of SAC (18 and 50 mg/kg) were compared head-to-head with two doses of NAC. SAC at 50 mg/kg was more effective than NAC in preventing MOG-induced paralysis, oxidative damage (lipid peroxidation products, carbonylated proteins), and elevations in TNFα. Critically, NAC treatment paradoxically increased lipopolysaccharide-binding protein (LBP) levels—a biomarker of endotoxemia and gut barrier dysfunction—whereas SAC did not produce this deleterious effect [1]. This differential impact on LBP indicates that SAC avoids a gut-dysbiosis-related adverse signal associated with NAC in this neuroinflammatory context, representing a clinically meaningful safety differentiation beyond simple efficacy comparison [1].

Multiple sclerosis EAE model Neuroinflammation Gut dysbiosis

Negligible Human CYP Inhibition vs. Allicin: A Drug-Drug Interaction Safety Differentiator for Co-Administration Studies

In human liver microsome assays evaluating five major CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, 3A4), SAC, S-methyl-L-cysteine (SMC), and trans-S-1-propenyl-L-cysteine (S1PC) exhibited negligible inhibition at concentrations up to 1 mM (IC50 > 1 mM for all isoforms) [1]. In stark contrast, allicin—the principal bioactive in crushed raw garlic and many unaged garlic supplements—inhibited CYP1A2 and CYP3A4 by 21–45% at only 0.03 mM, and paradoxically enhanced CYP2C9 activity by up to 1.9-fold at 0.003–0.3 mM [1]. This means allicin produces significant CYP modulation at concentrations approximately 30–300-fold lower than those at which SAC shows no CYP effect [1][2]. Furthermore, SAC's oral bioavailability exceeds 90% with extensive renal reabsorption and a long elimination half-life (12 h in dogs), whereas allicin is so unstable and rapidly metabolized that it is undetectable in systemic circulation after oral garlic consumption [2][3].

Drug-drug interaction CYP450 inhibition Safety pharmacology Allicin comparison

Formulation Stability: SAC Remains Chemically Intact for 12 Months at Ambient Temperature Whereas Allicin Is Designated 'Very Unstable'

A systematic characterization of garlic products for a clinical trial demonstrated that S-allylcysteine was stable for 12 months at ambient temperature [1]. A separate comparative analysis of garlic sulfur compounds classified SAC as 'Very stable' in water, alongside S-allyl-mercaptocysteine and S-methylcysteine classified as 'Stable.' In contrast, allicin was classified as 'Very unstable,' and diallyl sulfide, diallyl disulfide, and diallyl trisulfide were all classified as 'Unstable' [2]. The aqueous solubility of SAC is 32 mg/mL (198.48 mM) at 25°C , facilitating incorporation into aqueous buffer systems and cell culture media without organic co-solvents, whereas allicin's extreme reactivity necessitates fresh preparation and limits formulation options [2].

Chemical stability Formulation Quality control Storage conditions

Procurement-Driven Application Scenarios for S-Allyl-L-cysteine (CAS 49621-03-6) Where Comparative Evidence Supports Prioritization Over Analogs


Neurodegenerative Disease Models Requiring ER Stress-Targeted Intervention (Alzheimer's, Parkinson's, Ischemic Stroke)

In neuronal models where ER stress is a primary pathogenic driver—including amyloid-β toxicity, tunicamycin challenge, and cerebral ischemia-reperfusion—SAC is the appropriate selection over NAC or L-cysteine. The calpain-inhibitory mechanism of SAC, which NAC and CYS lack entirely , provides a mechanistically distinct neuroprotective axis. SAC protects against Aβ(1–40)-induced cell death in NGF-differentiated PC12 cells in a concentration-dependent manner while showing selectivity: it does not protect against 4-hydroxynonenal or trophic factor deprivation-induced death, enabling pathway-specific interrogation . For in vivo neuroprotection protocols, SAC's >90% oral bioavailability and 12-hour elimination half-life support once-daily oral dosing regimens .

Chronic In Vivo Oxidative Injury and Fibrosis Models Where Dose Economy and Rank-Order Potency Drive Procurement Decisions

For CCl₄-induced hepatopulmonary fibrosis, bleomycin-induced lung fibrosis, or methionine-choline-deficient (MCD) diet-induced steatohepatitis, SAC's superior rank-order potency (SAC > NAC > CYS) at lower administered doses provides both scientific and economic advantages. SAC achieves significant anti-fibrotic and antioxidant effects at 50 mg/kg, whereas CYS requires 600 mg/kg . In MCD diet models, SAC demonstrates greater suppression of collagen-α1 and TGF-β1 than SEC, while SEC outperforms SAC on inflammatory cytokines , enabling endpoint-specific compound selection. Researchers procuring for long-term dietary intervention studies benefit from SAC's validated 12-month ambient stability, which ensures consistent exposure across extended feeding protocols .

Pharmacological Studies Requiring Co-Administration with CYP-Metabolized Drugs or Investigating Drug-Diet Interactions

When experimental protocols involve co-administered pharmaceuticals metabolized by CYP1A2 or CYP3A4 (including warfarin, certain statins, calcium channel blockers, and benzodiazepines), SAC is the garlic-derived compound of choice. Unlike allicin, which inhibits CYP1A2 and CYP3A4 by 21–45% at 0.03 mM and enhances CYP2C9 up to 1.9-fold , SAC produces no significant CYP inhibition or activation at concentrations up to 1 mM (IC50 > 1 mM across all five major human CYP isoforms) . This eliminates the pharmacokinetic confounding that has complicated interpretation of garlic-drug interaction studies using allicin-containing preparations. SAC's high aqueous solubility (32 mg/mL) further facilitates precise dosing in oral gavage or drinking water administration paradigms .

Neuroinflammatory and Autoimmune Disease Models Where Gut Barrier Integrity Is a Measured Endpoint

In experimental autoimmune encephalomyelitis (EAE) and other neuroinflammatory models where gut dysbiosis biomarkers are co-primary or secondary endpoints, SAC's lack of LBP elevation—in contrast to NAC's paradoxical LBP increase—makes it the preferred neuroprotective organosulfur . SAC at 50 mg/kg not only outperforms NAC on clinical score, oxidative damage markers, and TNFα reduction, but also avoids the endotoxemia-associated confounding that NAC introduces . For gut-brain axis studies, SAC's ¹O₂ scavenging superiority over lipoic acid and GSH provides additional rationale, given the role of singlet oxygen in intestinal epithelial oxidative injury.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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